molecular formula C23H20ClN3O3S2 B2845335 (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide CAS No. 1006280-99-4

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2845335
CAS No.: 1006280-99-4
M. Wt: 486
InChI Key: HTPPBQXZEJFUKZ-BZZOAKBMSA-N
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Description

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
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Biological Activity

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound can be described by its molecular formula C19H18ClN2O3SC_{19}H_{18}ClN_2O_3S and a molecular weight of 384.83 g/mol. It features:

  • A benzothiazole core that enhances biological activity.
  • Chlorine and methyl substituents that affect solubility and reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : The benzothiazole derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, providing a basis for further exploration in inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Michael Addition Reactions : Utilized to create derivatives that possess enhanced biological activity.
  • Knoevenagel Condensation : A common method for synthesizing benzothiazole derivatives.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial and cancer cell metabolism.
  • Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication processes.

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of benzothiazole derivatives. For example:

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7bNT0.32
7cNT0.32

These findings indicate that certain derivatives demonstrate better inhibition potency compared to standard reference drugs like Isoniazid (INH) .

Anticancer Studies

In vitro studies on cancer cell lines have shown that compounds similar to this compound exhibit significant cytotoxicity:

CompoundCell Line TestedIC50 (μM)
1MCF-75.0
2HeLa2.5

These results suggest the potential for development into therapeutic agents for cancer treatment .

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-14-8-11-16(12-9-14)32(29,30)26-19-7-5-4-6-17(19)22(28)25-23-27(3)20-15(2)10-13-18(24)21(20)31-23/h4-13,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPPBQXZEJFUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(C=CC(=C4S3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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